molecular formula C23H26N4O2 B10917937 N-(3,4-dimethylphenyl)-1-{1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide

N-(3,4-dimethylphenyl)-1-{1-[(3,4-dimethylphenyl)amino]-1-oxopropan-2-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B10917937
M. Wt: 390.5 g/mol
InChI Key: FKMXKVQPPZYGNU-UHFFFAOYSA-N
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Description

1-[2-(3,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with dimethylanilino and dimethylphenyl groups. The presence of these groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

The synthesis of 1-[2-(3,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the dimethylanilino group: This step involves the reaction of the pyrazole intermediate with 3,4-dimethylaniline in the presence of a suitable catalyst.

    Attachment of the dimethylphenyl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[2-(3,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(3,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(3,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and chemical properties. The unique combination of substituents in 1-[2-(3,4-DIMETHYLANILINO)-1-METHYL-2-OXOETHYL]-N~3~-(3,4-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE imparts distinct chemical and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

1-[1-(3,4-dimethylanilino)-1-oxopropan-2-yl]-N-(3,4-dimethylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C23H26N4O2/c1-14-6-8-19(12-16(14)3)24-22(28)18(5)27-11-10-21(26-27)23(29)25-20-9-7-15(2)17(4)13-20/h6-13,18H,1-5H3,(H,24,28)(H,25,29)

InChI Key

FKMXKVQPPZYGNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=C2)C(C)C(=O)NC3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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